2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol
Brand Name: Vulcanchem
CAS No.: 937792-37-5
VCID: VC7798087
InChI: InChI=1S/C8H6ClN3O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H
SMILES: C1=CC(=C(C=C1N2C=NN=C2)Cl)O
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.61

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol

CAS No.: 937792-37-5

Cat. No.: VC7798087

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.61

* For research use only. Not for human or veterinary use.

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol - 937792-37-5

Specification

CAS No. 937792-37-5
Molecular Formula C8H6ClN3O
Molecular Weight 195.61
IUPAC Name 2-chloro-4-(1,2,4-triazol-4-yl)phenol
Standard InChI InChI=1S/C8H6ClN3O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H
Standard InChI Key ZNECNUMHVLPSBU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N2C=NN=C2)Cl)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenol ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1,2,4-triazole moiety. The molecular formula is C₈H₆ClN₃O, yielding a molecular weight of 196.61 g/mol. Key structural features include:

  • Phenolic hydroxyl group: Imparts acidity (pKa ≈ 9–10) and hydrogen-bonding capability.

  • Chlorine substituent: An electron-withdrawing group that influences electronic distribution and reactivity.

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to potential coordination and biological activity .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • The phenolic -OH proton is expected near δ 9.6 ppm (singlet, exchangeable) .

    • Triazole protons resonate as singlets in the δ 8.2–8.5 ppm range .

    • Aromatic protons adjacent to chlorine and triazole groups show splitting patterns influenced by substituents. For example, the H-3 and H-5 protons on the phenol ring may appear as doublets (J ≈ 8.7 Hz) near δ 7.4–7.6 ppm .

  • ¹³C NMR:

    • The carbon bearing the triazole (C-4) is deshielded, appearing near δ 148–150 ppm .

    • Chlorine’s inductive effect shifts adjacent carbons (C-1 and C-3) to δ 125–130 ppm .

Infrared (IR) Spectroscopy

  • O-H stretch: Broad absorption near 3300–3450 cm⁻¹ .

  • C-Cl stretch: Medium-intensity peak at 600–700 cm⁻¹.

  • Triazole ring vibrations: Bands at 1500–1600 cm⁻¹ (C=N stretching) and 1220–1300 cm⁻¹ (C-N stretching) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M – H]⁻ is calculated at m/z 196.0178 (C₈H₅ClN₃O). Observed values would likely align within ±5 ppm of theoretical .

Synthetic Methodologies

From 4-(4H-1,2,4-Triazol-4-yl)Phenol

The unchlorinated analog 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3) serves as a starting material . Chlorination at the 2-position can be achieved via:

  • Electrophilic chlorination using Cl₂/FeCl₃ in dichloromethane at 0–5°C.

  • Directed ortho-chlorination employing N-chlorosuccinimide (NCS) under acidic conditions .

Cycloaddition Strategies

A Huisgen azide-alkyne cycloaddition (click chemistry) could assemble the triazole ring post-chlorination:

  • Synthesis of 2-chloro-4-ethynylphenol via Sonogashira coupling of 2-chloro-4-iodophenol with trimethylsilylacetylene, followed by deprotection.

  • Cycloaddition with an azide (e.g., sodium azide) in the presence of Cu(I) catalyst to form the triazole .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point210–215°C (decomp.)Differential Scanning Calorimetry (inferred)
SolubilityDMSO: 10 mM; H₂O: <0.1 mg/mLAnalog data from GlpBio
logP (Octanol-Water)2.1 ± 0.3Computational prediction
pKa9.2 (phenolic OH)Potentiometric titration

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